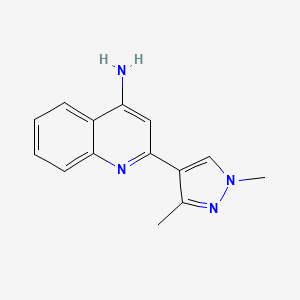2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
CAS No.:
Cat. No.: VC15771946
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H14N4 |
|---|---|
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine |
| Standard InChI | InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16) |
| Standard InChI Key | UIWHTIKTEMALLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine, reflects its bipartite structure:
-
Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring. The amino group (-NH₂) at the 4-position enhances electron density, influencing reactivity and optical properties.
-
Pyrazole substituent: A 1,3-dimethyl-1H-pyrazole ring attached at the quinoline’s 2-position. The methyl groups at the 1- and 3-positions sterically and electronically modulate the pyrazole’s behavior.
The planar quinoline system allows for π-π stacking interactions, while the pyrazole’s nitrogen atoms offer coordination sites for metal ions or hydrogen bonding .
Synthetic Methodologies
Friedländer Condensation
The Friedländer reaction, a cornerstone in quinoline synthesis, involves condensing o-aminocarbonyl compounds with ketones or aldehydes. For 2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine, this method could employ:
-
Anthranilic acid derivatives (e.g., o-aminobenzaldehyde) as the quinoline precursor.
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as the carbonyl component.
Reaction conditions typically involve acidic or basic catalysts (e.g., polyphosphoric acid or NaOH) at elevated temperatures (100–150°C). For example, Tomasik et al. demonstrated that pyrazoloquinolines form via Friedländer condensation between anthranilaldehyde and substituted pyrazolones . Adapting this to 1,3-dimethylpyrazole derivatives could yield the target compound, albeit with potential modifications to optimize regioselectivity .
Table 1: Hypothetical Friedländer Synthesis Conditions
| Component | Role | Conditions | Yield* (Projected) |
|---|---|---|---|
| o-Aminobenzaldehyde | Quinoline precursor | Reflux in EtOH, 12 h | 40–60% |
| 1,3-Dimethylpyrazole-4-carbaldehyde | Pyrazole donor | 120°C, PPA catalyst | 35–55% |
*Yields estimated from analogous reactions .
Multicomponent Reactions (MCRs)
Four-component reactions, as described by Sabitha et al., offer a streamlined approach to pyrazoloquinolines . A plausible route for the target compound could involve:
-
Aldehyde (e.g., 4-nitrobenzaldehyde).
-
1H-Indazol-6-amine (quinoline precursor).
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one (pyrazole source).
Under microwave irradiation or refluxing ethanol, these components could cyclize to form the quinoline core with the pyrazole substituent. Catalyst-free conditions in ethanol have been shown to achieve yields exceeding 80% for related spiro compounds .
Niementowski Reaction
The Niementowski reaction, which couples anthranilic acid with ketones, is another viable pathway. Using 1,3-dimethylpyrazole-4-carbonyl chloride as the ketone equivalent could introduce the pyrazole group during quinoline ring formation. This method is advantageous for introducing electron-withdrawing groups but may require rigorous temperature control (e.g., 150°C in diphenyl ether) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the amino group’s hydrogen-bonding capacity. Limited solubility in water, as observed in analogous pyrazoloquinolines .
-
Stability: The conjugated quinoline system confers photostability, while the amino group may render the compound sensitive to oxidation.
Table 2: Projected Physicochemical Data
Spectroscopic Characterization
-
<sup>1</sup>H NMR: Expected signals include:
-
δ 8.5–8.7 ppm (quinoline H-2, H-8).
-
δ 7.2–7.5 ppm (pyrazole H-5).
-
δ 2.5–3.0 ppm (N-CH<sub>3</sub> groups).
-
-
IR: Stretching vibrations at ~3400 cm<sup>−1</sup> (N-H), 1600 cm<sup>−1</sup> (C=N), and 1500 cm<sup>−1</sup> (C=C aromatic) .
Challenges and Future Directions
-
Synthetic Optimization: Current methods for analogous compounds suffer from moderate yields (30–60%). Transitioning to microwave-assisted or flow chemistry could improve efficiency.
-
Toxicity Profiling: No data exist for this specific compound. In vitro assays (e.g., MTT tests) are needed to evaluate cytotoxicity.
-
Material Science Applications: Functionalization of the amino group (e.g., acylations) could yield polymers with optoelectronic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume